An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-(hydroxyimino)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-(hydroxyimino)acetamide
Introduction
2-Cyano-2-(hydroxyimino)acetamide, a molecule of significant interest in synthetic and medicinal chemistry, serves as a critical building block for a variety of more complex compounds.[1] Its unique structural arrangement, featuring a cyano, an amide, and a hydroxyimino (oxime) group, imparts a versatile reactivity profile that is leveraged in the synthesis of pharmaceuticals and agrochemicals.[1][2] Notably, it is a key intermediate in the commercial production of the fungicide cymoxanil, highlighting its industrial relevance.[3] This guide provides a comprehensive overview of the physicochemical properties of 2-cyano-2-(hydroxyimino)acetamide, offering in-depth technical details and practical insights for researchers, scientists, and drug development professionals.
Chemical Identity and Stereochemistry
The proper identification of 2-cyano-2-(hydroxyimino)acetamide is crucial and is most accurately conveyed by its IUPAC name, which accounts for the stereochemistry of the oxime functional group.[3] The molecule exists as two geometric isomers, the (E) and (Z) forms, arising from the restricted rotation around the carbon-nitrogen double bond of the hydroxyimino group.[3]
The E-isomer is the more commonly referenced form in the literature for synthetic applications leading to cymoxanil.[3] It is essential for researchers to consider the isomeric purity of their material, as the different spatial arrangements of the functional groups can influence reactivity and biological activity.
Caption: 2D Chemical Structure of (2E)-2-cyano-2-(hydroxyimino)acetamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-cyano-2-(hydroxyimino)acetamide is fundamental for its handling, formulation, and application in synthetic protocols. The following table summarizes its key properties.
| Property | Value | Source |
| Melting Point | 183 °C (decomposes) | [3] |
| Boiling Point | 321.5 °C at 760 mmHg | [3] |
| Density | 1.54 g/cm³ | [3] |
| pKa | 7.96 ± 0.10 (Predicted) | [3] |
| LogP | -0.474 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The presence of multiple polar functional groups, including the amide and the oxime, contributes to its relatively high melting point and its predicted water solubility. The acidic nature of the oxime proton is indicated by the predicted pKa of 7.96, which is a critical parameter for designing salt formation and purification strategies.[3]
Synthesis of 2-Cyano-2-(hydroxyimino)acetamide
The primary and most widely employed synthetic route to 2-cyano-2-(hydroxyimino)acetamide is the nitrosation of the active methylene group in cyanoacetamide.[1][2][3] This reaction can be performed under various conditions, primarily categorized as acid-catalyzed and base-mediated methods. The choice of method often depends on the desired product form (free oxime or its salt), yield, and reaction scale.[2]
Acid-Catalyzed Nitrosation
This conventional method involves the reaction of cyanoacetamide with a nitrite salt, typically sodium nitrite, in the presence of an acid such as acetic acid or hydrochloric acid.[1][2] The acid serves to generate nitrous acid in situ, which is the active nitrosating agent.
Caption: Experimental workflow for acid-catalyzed nitrosation.
Experimental Protocol: Acid-Catalyzed Nitrosation [1][2]
-
Dissolution: In a reaction vessel equipped with a stirrer and placed in an ice bath, dissolve 10 mmol of cyanoacetamide in 20 mL of dioxane.
-
Acidification: While maintaining the temperature between 0-5 °C, add 1.1 mmol of hydrochloric acid to the stirred solution.
-
Nitrosation: Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
Reaction: Continue to stir the reaction mixture for an additional hour at 0-5 °C.
-
Isolation: Add water to the reaction mixture to induce the precipitation of the product.
-
Collection and Purification: Collect the solid precipitate by filtration, wash with water, and then recrystallize from ethanol to obtain the pure product.
The causality behind maintaining a low temperature is to control the exothermic reaction and to prevent the decomposition of nitrous acid and the formation of unwanted by-products. The dropwise addition of the nitrite solution also aids in temperature management.
Base-Mediated Nitrosation
An alternative approach involves the use of a base, such as sodium ethoxide, and an alkyl nitrite, like isoamyl nitrite.[1][2] This method directly yields the sodium salt of 2-cyano-2-(hydroxyimino)acetamide, which can be advantageous for subsequent reactions where the deprotonated oxime is the desired nucleophile.[2]
Experimental Protocol: Base-Mediated Nitrosation for Sodium Salt [1][2]
-
Preparation of Sodium Ethoxide: Under an inert atmosphere, dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol.
-
Reaction Mixture Preparation: In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.
-
Reaction: Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while ensuring the temperature remains below 20 °C.
-
Stirring: Stir the resulting mixture for 1 hour at room temperature.
-
Isolation: The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will precipitate out of the solution. Collect the product by filtration.
The use of an inert atmosphere during the preparation of sodium ethoxide is critical to prevent the reaction of sodium metal with atmospheric moisture and oxygen. The controlled addition of the strong base is necessary to manage the reaction exotherm.
Analytical Methodologies
Ensuring the purity of 2-cyano-2-(hydroxyimino)acetamide is paramount for its use in further synthetic steps. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a well-suited method for analyzing the purity of this polar compound.[6]
Generalized HPLC Conditions: [6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or phosphoric acid).
-
Column: C18 stationary phase.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance.
This method allows for the separation and quantification of the main component from potential impurities such as unreacted cyanoacetamide and other by-products.[6]
Gas Chromatography (GC)
Due to the low volatility of 2-cyano-2-(hydroxyimino)acetamide, a derivatization step is necessary for GC analysis.[6] Silylation is a common derivatization technique used to increase the volatility of the analyte.[6]
Experimental Protocol: GC with Silylation [6]
-
Derivatization: Accurately weigh approximately 10 mg of the sample into a vial. Add 1 mL of anhydrous pyridine and 0.5 mL of a silylating agent (e.g., BSTFA with 1% TMCS). Seal the vial and heat at 70 °C for 30 minutes.
-
Injection: After cooling to room temperature, inject a 1 µL aliquot into the GC system.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5.
-
Carrier Gas: Helium.
-
Injector and Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Temperature Program: An appropriate temperature gradient to ensure separation of the derivatized analyte from other components.
-
The derivatization step is a self-validating system in that the appearance of a new, sharp peak corresponding to the silylated derivative confirms the presence of the analyte and allows for its quantification.
Applications in Drug Development and Agrochemicals
The primary application of 2-cyano-2-(hydroxyimino)acetamide is as a precursor in the synthesis of the fungicide cymoxanil.[3] This involves a two-step process: methylation of the oxime group followed by a reaction with ethylurea.[3]
Caption: Synthetic pathway from 2-cyano-2-(hydroxyimino)acetamide to cymoxanil.[3]
While direct biological data for 2-cyano-2-(hydroxyimino)acetamide is not extensively reported, the potent fungicidal activity of its derivative, cymoxanil, which acts by inhibiting RNA synthesis in fungi, underscores the potential of this chemical scaffold.[3] Furthermore, N-substituted derivatives of 2-cyano-2-(hydroxyimino)acetamide have been investigated for a range of biological activities, including cholinesterase inhibition for potential application in neurodegenerative diseases.[7]
Safety and Handling
2-Cyano-2-(hydroxyimino)acetamide is classified as toxic if swallowed and causes serious eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a tightly closed container in a cool, dry place away from incompatible substances.
Conclusion
2-Cyano-2-(hydroxyimino)acetamide is a versatile and valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established nitrosation protocols, and its purity can be reliably assessed using standard analytical techniques. The primary importance of this compound lies in its role as a key precursor to the fungicide cymoxanil, demonstrating its significance in the agrochemical industry. The insights provided in this guide are intended to equip researchers and scientists with the necessary technical knowledge for the safe and effective utilization of 2-cyano-2-(hydroxyimino)acetamide in their research and development endeavors.
References
- A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
- A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
- Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
- A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide - Benchchem.
- Applications of N-substituted 2-Cyano-2-(hydroxyimino)
- 2-Cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide - ChemicalBook.
- US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google P
- (2Z)-2-Cyano-2-(hydroxyimino)acetamide - PubChem.
- Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)- | SIELC Technologies.
- 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem.
- Ethyl 2-cyano-2-(hydroxyimino)acetate | Biochemical Reagent - MedchemExpress.com.
- Material Safety Data Sheet 2-Cyanoacetamide, 99% MSDS# 30650 Section 1 - Chemical Product and Company Identific
- The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid.
- Cyanoacetamide - SAFETY D
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